5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol
Description
Properties
IUPAC Name |
5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-3-2-4-15(11-13)19-7-9-20(10-8-19)17(22)14-5-6-16(21)18-12-14/h2-6,11-12H,7-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOFQPQQKJWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired compound with high yields.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antidepressant Effects
Research indicates that derivatives of piperazine compounds, including 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol, may exhibit antidepressant-like effects. These compounds have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, a study demonstrated that similar piperazine derivatives showed significant activity in animal models of depression, suggesting potential therapeutic applications in treating mood disorders .
Anticancer Properties
Piperazine derivatives have also been investigated for their anticancer effects. The compound's structure allows it to interact with various biological targets implicated in cancer progression. In vitro studies have shown that related compounds can inhibit cell proliferation in several cancer cell lines, indicating that 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol may possess similar properties .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of research interest. Studies have indicated that piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis. For example, compounds with similar structures have demonstrated protective effects against ischemic injury in neuronal cultures, pointing to the potential use of 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol as a therapeutic agent in neurodegenerative diseases .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored a series of piperazine derivatives for their antidepressant activity. Among these, a compound structurally related to 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol showed significant efficacy in reducing depressive-like behaviors in rodent models. The mechanism was attributed to the modulation of serotonin receptors and reuptake inhibition .
Case Study 2: Cancer Cell Line Inhibition
In research conducted at a leading pharmaceutical institute, several piperazine derivatives were screened for their ability to inhibit the growth of human cancer cell lines. The results indicated that compounds with structural similarities to 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol exhibited potent antiproliferative effects against breast and lung cancer cells, leading to further investigations into their mechanisms of action .
Mechanism of Action
The mechanism of action of 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Piperazine vs. Pyrrolidine rings (as in ) introduce stereochemical complexity, which may influence selectivity.
Substituent Effects :
- 3-Methylphenyl (Target) vs. Trifluoromethylphenyl () : The methyl group in the target compound offers moderate lipophilicity, while trifluoromethyl groups () enhance metabolic stability and electron-withdrawing effects.
- Chloro vs. Hydroxyl Groups : Chlorinated analogs () exhibit stronger electron-withdrawing properties compared to the hydroxyl group in the target, which may reduce solubility but improve membrane permeability.
Heterocyclic Modifications: Pyridin-2-ol (Target) vs. Pyridine-3-carbonyl (): The hydroxyl group in the target enables hydrogen bonding, whereas the carbonyl group in may facilitate π-stacking interactions.
Pharmacological and Physicochemical Implications
- Hydrogen Bonding Capacity: The pyridin-2-ol group in the target compound provides a hydrogen bond donor/acceptor site absent in analogs like or , which could improve solubility or target engagement.
- Lipophilicity : The 3-methylphenyl group (logP ~2.5 estimated) balances lipophilicity better than trifluoromethyl (logP ~3.1 in ) or chlorinated (logP ~3.5 in ) analogs, suggesting optimized blood-brain barrier penetration.
- Metabolic Stability : Piperazine-carbonyl linkages (Target, ) are prone to oxidative metabolism, whereas pyrrolidine derivatives () may exhibit slower clearance due to steric hindrance.
Structure–Activity Relationship (SAR) Trends
Electron-Withdrawing Groups :
- Trifluoromethyl () and chloro () substituents increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins.
- Methyl groups (Target) provide steric bulk without significantly altering electronic properties.
Steric Effects :
- Bulkier substituents (e.g., phenylethyl in ) may reduce binding pocket accessibility but improve selectivity.
Biological Activity
5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol is a compound that has garnered attention in scientific research due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₇H₁₉N₃O₂
- Molecular Weight : 297.35 g/mol
- CAS Number : 923218-65-9
Synthesis Methods
The synthesis of 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves several chemical reactions, including:
- Cyclization of 1,2-diamine derivatives with sulfonium salts .
- Ugi reaction , which combines multiple components to form a single product.
- Ring opening of aziridines under the action of nucleophiles.
- Intermolecular cycloaddition of alkynes bearing amino groups.
These methods are crucial for producing high yields and purity of the compound, which is essential for subsequent biological studies .
Biological Mechanisms
The biological activity of 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol appears to be mediated through its interaction with specific molecular targets. It has been shown to modulate enzyme activities and receptor functions, which can lead to various therapeutic effects.
The compound potentially acts by:
- Binding to specific receptors or enzymes, altering their activity.
- Inhibiting certain biological pathways critical for disease progression.
For instance, it has been investigated for its interactions with proteins involved in cancer and infectious diseases .
Antimicrobial Activity
Research has indicated that 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These findings highlight the compound's potential in developing new antibiotics .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines. For example, it was tested against breast cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 μM |
| HeLa (Cervical Cancer) | 15 μM |
This suggests that 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol may serve as a lead compound for anticancer drug development .
Study on Antitubercular Activity
A notable study explored the potential of this compound as an antitubercular agent. The results indicated that it inhibits the growth of Mycobacterium tuberculosis with an MIC value comparable to established drugs like isoniazid.
| Compound | MIC (μg/mL) |
|---|---|
| 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol | 0.5 μg/mL |
| Isoniazid | 0.25 μg/mL |
This positions the compound as a promising candidate for further development in treating tuberculosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol?
- Methodological Answer : The compound can be synthesized via cyclization or coupling reactions. For example, cyclization using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) is effective for forming pyridine or pyrazole cores, as demonstrated in analogous syntheses . Piperazine coupling reactions, such as nucleophilic substitution at the piperazine nitrogen using activated carbonyl intermediates, are also viable, with purification steps involving silica gel chromatography (hexanes/EtOAC + 0.25% Et₃N) to achieve >90% purity .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Employ a combination of IR, ¹H/¹³C NMR, and mass spectrometry. IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches. NMR resolves the piperazine ring protons (δ 2.5–3.5 ppm), pyridin-2-ol aromatic protons (δ 6.5–8.5 ppm), and methylphenyl substituents (δ 2.3 ppm for CH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) .
Q. What initial pharmacological evaluations are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays for receptor binding (e.g., serotonin/dopamine receptors due to the piperazine moiety) and enzyme inhibition (e.g., carbonic anhydrase isoforms). Use buffer systems (pH 6.5 ammonium acetate) for stability testing, and validate assays with positive controls (e.g., acetazolamide for CA inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Systematically modify the 3-methylphenyl group (e.g., halogenation, methoxy substitution) and the pyridin-2-ol core (e.g., methylation at the 6-position). Evaluate changes in bioactivity using radioligand binding assays (e.g., Ki values for receptor affinity) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with target interactions .
Q. How to address discrepancies in reported bioactivity data for piperazine derivatives?
- Methodological Answer : Investigate experimental variables such as compound purity (HPLC ≥95%, validated via spectral matching ), assay pH (adjust with 10% acetic acid for enzyme stability ), and residual solvents (e.g., DMSO concentration ≤1% to avoid cytotoxicity). Replicate assays in triplicate with blinded controls .
Q. What strategies improve the compound’s solubility and bioavailability?
- Methodological Answer : Modify the pyridin-2-ol moiety to a prodrug (e.g., esterification of the hydroxyl group) or introduce hydrophilic groups (e.g., sulfonate at the piperazine nitrogen). Use computational tools (e.g., SwissADME) to predict log P (target <3) and topological polar surface area (TPSA <90 Ų) for enhanced membrane permeability .
Q. How to optimize chromatographic purification of synthetic intermediates?
- Methodological Answer : Use flash chromatography with Si-Trisamine columns and gradient elution (hexanes/EtOAc + 0.25% Et₃N) to resolve polar intermediates. Monitor fractions via TLC (Rf = 0.3–0.5) and adjust solvent ratios to improve yield (e.g., 45% isolated yield achieved in analogous syntheses ).
Q. What novel derivatives can be synthesized to enhance target selectivity?
- Methodological Answer : Incorporate bipyrazole or pyrimidine rings via cyclocondensation (e.g., hydrazide intermediates with POCl₃ ). Evaluate selectivity via panel screening against off-target kinases (e.g., JAK2, EGFR) and use SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd <100 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
